

An In-depth Technical Guide to the Biochemical and Biophysical Properties of Tafamidis

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Compound of Interest		
Compound Name:	Tafamidis Meglumine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafamidis is a first-in-class pharmaceutical agent designed as a kinetic stabilizer of the protein transthyretin (TTR).[1][2][3] It is indicated for the treatment of transthyretin-mediated amyloidosis (ATTR), a progressive and fatal disease characterized by the misfolding and aggregation of TTR.[1][2] This technical guide provides a comprehensive overview of the core biochemical and biophysical properties of Tafamidis, intended for researchers, scientists, and professionals involved in drug development.

Tafamidis, chemically known as 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) derivative that selectively binds to the thyroxine-binding sites of TTR. This binding stabilizes the tetrameric structure of TTR, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade. By inhibiting the formation of amyloid fibrils, Tafamidis slows the progression of neurological and cardiac manifestations of ATTR.

Mechanism of Action: Kinetic Stabilization of Transthyretin





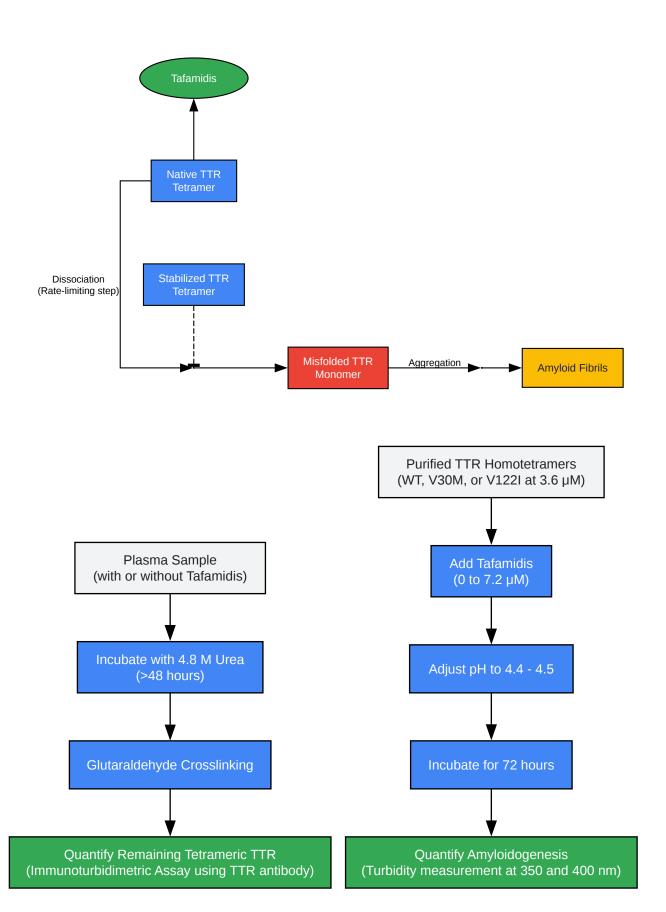


The underlying principle of Tafamidis's therapeutic effect is the kinetic stabilization of the TTR tetramer. In its native state, TTR exists as a tetramer that transports thyroxine and retinol-binding protein. In ATTR, mutations or age-related factors can destabilize this tetramer, leading to its dissociation into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart.

Tafamidis addresses this pathology by binding with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer. This binding event strengthens the interactions between the TTR monomers, raising the energy barrier for tetramer dissociation. Consequently, the concentration of amyloidogenic monomers is reduced, thereby inhibiting the formation of amyloid fibrils.

Below is a diagram illustrating the mechanism of TTR amyloidogenesis and the inhibitory action of Tafamidis.







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